molecular formula C24H25NO4S2 B492431 2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine CAS No. 667911-15-1

2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine

Cat. No.: B492431
CAS No.: 667911-15-1
M. Wt: 455.6g/mol
InChI Key: BTKQDNNPHZXBAF-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine typically involves the following steps:

    Formation of Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo ketone under basic conditions.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Sulfonylureas: Another class of compounds with sulfonyl groups, used as antidiabetic agents.

Uniqueness

2-(3-(Benzyloxy)phenyl)-3-((4-methoxy-3-methylphenyl)sulfonyl)thiazolidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazolidine and sulfonyl-containing compounds.

Properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)sulfonyl-2-(3-phenylmethoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4S2/c1-18-15-22(11-12-23(18)28-2)31(26,27)25-13-14-30-24(25)20-9-6-10-21(16-20)29-17-19-7-4-3-5-8-19/h3-12,15-16,24H,13-14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKQDNNPHZXBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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